1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride
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Overview
Description
1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride is a chemical compound that belongs to the family of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of a bipyridine moiety, which is a structure consisting of two pyridine rings connected by a single bond. The trihydrochloride form indicates that the compound is stabilized with three hydrochloride molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, where 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts react with electron-rich aromatic diamines under reflux conditions . The reaction is usually carried out in ethanol, and the mixture is heated to reflux for several days to ensure complete conversion.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium cations, which are known for their electrochemical properties.
Reduction: Reduction reactions can convert the bipyridinium cations back to the neutral bipyridine form.
Substitution: The bipyridine moiety can undergo substitution reactions, where functional groups are introduced to the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted bipyridine derivatives, which can exhibit different electronic and structural properties depending on the nature of the substituents.
Scientific Research Applications
1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride involves its interaction with molecular targets through coordination with metal ions. The bipyridine moiety can form stable complexes with transition metals, which can then participate in various catalytic and redox processes. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: Another bipyridine derivative with similar coordination properties but different electronic characteristics.
4,4’-bipyridine: Known for its use in the synthesis of viologens, which are important in electrochemical applications.
3,3’-bipyridine: Exhibits unique structural properties due to the position of the nitrogen atoms in the pyridine rings.
Uniqueness
1-{[3,4’-bipyridin]-5-yl}methanamine trihydrochloride is unique due to its specific substitution pattern on the bipyridine moiety, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
Properties
IUPAC Name |
(5-pyridin-4-ylpyridin-3-yl)methanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.3ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;;;/h1-5,7-8H,6,12H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJQLHYQQMMVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2)CN.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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